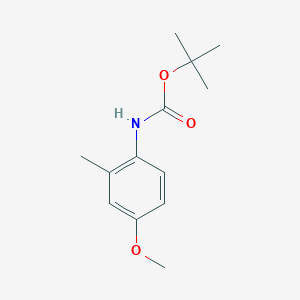

tert-Butyl 4-Methoxy-2-methylphenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

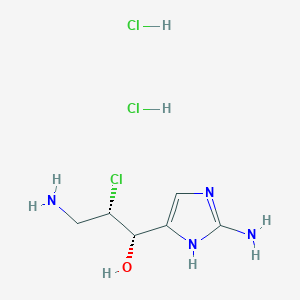

Tert-Butyl 4-Methoxy-2-methylphenylcarbamate (TB4MPC) is a carbamate compound with potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 92-94°C. TB4MPC is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and enzymatic catalysis. TB4MPC has also been used in biochemical and physiological studies as a model compound or as a reference compound.

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds similar to tert-Butyl 4-Methoxy-2-methylphenylcarbamate, are utilized to prevent oxidative damage and extend product shelf life. These compounds, found in environmental matrices such as indoor dust, air particulates, and water bodies, pose concerns regarding human exposure and potential toxicity. Studies have highlighted the presence of SPAs in human tissues and their potential endocrine-disrupting effects and carcinogenicity. Research emphasizes the need for novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

The decomposition of methyl tert-Butyl ether (MTBE), a compound related to this compound, has been studied for environmental remediation. Research employing cold plasma reactors has demonstrated the feasibility of MTBE decomposition, suggesting alternative methods for environmental decontamination and transformation into less harmful substances (Hsieh et al., 2011).

Membrane Technology in Fuel Additive Purification

Investigations into the purification of MTBE, a fuel additive closely related to this compound, have explored the use of polymer membranes via pervaporation. This technique offers highly selective separation of organic mixtures, with materials like poly(vinyl alcohol) and cellulose acetate showing promise for efficient MTBE/methanol separation. This research direction underscores the potential of membrane technology in refining and environmental applications (Pulyalina et al., 2020).

Biodegradation in Soil and Groundwater

The biodegradation of ethers such as ethyl tert-butyl ether (ETBE) and MTBE in soil and groundwater has been extensively reviewed. Microorganisms capable of degrading these substances under aerobic and anaerobic conditions have been identified, offering insights into potential bioremediation strategies. This line of research is crucial for developing effective methods to mitigate groundwater contamination by ether oxygenates (Thornton et al., 2020).

Zukünftige Richtungen

The future directions for “tert-Butyl 4-Methoxy-2-methylphenylcarbamate” could involve further exploration of its potential applications in medicinal chemistry, given the known properties of carbamates. This could include studying its interactions with various biological targets and optimizing its properties for improved stability and cell membrane permeability .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-methoxy-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9-8-10(16-5)6-7-11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUHLGRMHQMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

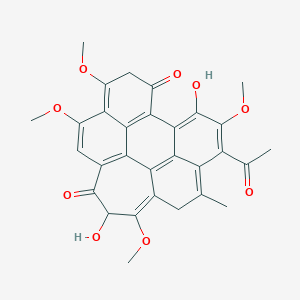

![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)

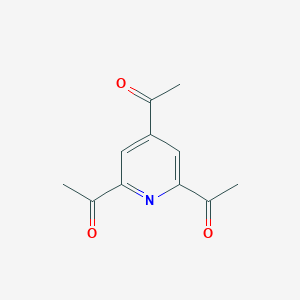

![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

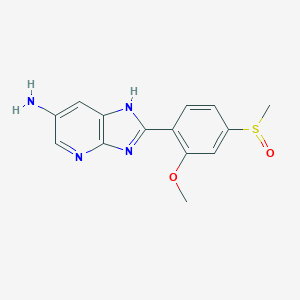

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)